molecular formula C19H10Cl3N3O2S B12138364 (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12138364
M. Wt: 450.7 g/mol
InChI Key: QZMLCWNOOLSYNR-PXNMLYILSA-N
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Description

(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazine ring, with chlorobenzyl and dichlorobenzylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Cyclization to Triazine: The thiazole intermediate is then subjected to cyclization with a suitable nitrile derivative to form the triazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests that it could be developed into a drug for treating infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: This compound has a similar dichlorobenzylidene structure but lacks the thiazole and triazine rings.

    2-Chlorobenzoic Acid: This compound contains a chlorobenzyl group but does not have the complex fused ring system of the target compound.

Uniqueness

The uniqueness of (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its fused thiazole-triazine ring system and the presence of multiple chlorobenzylidene groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H10Cl3N3O2S

Molecular Weight

450.7 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H10Cl3N3O2S/c20-12-6-5-11(14(22)9-12)8-16-18(27)25-19(28-16)23-17(26)15(24-25)7-10-3-1-2-4-13(10)21/h1-6,8-9H,7H2/b16-8-

InChI Key

QZMLCWNOOLSYNR-PXNMLYILSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)Cl

Origin of Product

United States

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